N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with the molecular formula C22H20FN5O2S and a molecular weight of 437.49 g/mol. This compound is classified as an oxalamide derivative, which features an oxalamide group linked to two nitrogen-containing groups. One nitrogen is connected to a 2,4-dimethylphenyl group, while the other nitrogen is linked to a thiazolo[3,2-b][1,2,4]triazole ring system and a 4-fluorophenyl group. The compound is primarily utilized in research settings due to its potential applications in various scientific fields .
The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, the general approach to synthesizing oxalamides includes:
Technical details regarding specific reagents and conditions are often proprietary or unpublished due to the compound's research-oriented nature .
The molecular structure of N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be represented using various chemical notation systems:
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C
VPJDBFKXEMNZSS-UHFFFAOYSA-N
These representations highlight the compound's complex connectivity and functional groups. The presence of multiple rings and functional groups suggests potential reactivity and interactions with biological systems .
Due to the lack of specific literature on N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide's chemical reactions, general predictions can be made based on its structure:
The mechanism of action for N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide remains largely unexplored in scientific literature. Given its structural features:
Further studies would be necessary to elucidate its precise mechanism of action and biological relevance .
The physical and chemical properties of N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide include:
Specific data regarding density, boiling point, melting point, and flash point are not available in the current literature but are crucial for practical applications in laboratory settings. These properties would influence solubility and stability during experiments .
N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has potential applications in various scientific fields:
While specific studies on this compound remain sparse, its unique structure suggests that it could be a candidate for further investigation in these areas .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: